N-(4-cyanophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide
Description
N-(4-cyanophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of the triazolo[4,3-a]pyrazine core in the structure imparts unique chemical and biological properties to the compound.
Properties
IUPAC Name |
N-(4-cyanophenyl)-2-[8-[methyl(propyl)amino]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2/c1-3-9-23(2)16-17-22-25(18(27)24(17)10-8-20-16)12-15(26)21-14-6-4-13(11-19)5-7-14/h4-8,10H,3,9,12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUPPFVEBGCGRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C1=NC=CN2C1=NN(C2=O)CC(=O)NC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multi-step synthetic routes. One common approach is the cyclization of appropriate precursors to form the triazolopyrazine core, followed by functionalization to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. The use of high-throughput screening and process optimization ensures that the compound is produced with consistent quality and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing nitro groups to amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
N-(4-cyanophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazolopyrazine core plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole core and exhibit similar biological activities.
Pyrazine Derivatives: Compounds with the pyrazine core also show comparable properties and applications.
Triazolopyrimidine Derivatives: These compounds have a similar structure and are studied for their therapeutic potential .
Uniqueness
N-(4-cyanophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is unique due to its specific combination of functional groups and the triazolopyrazine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Biological Activity
N-(4-cyanophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory activities.
Chemical Structure
The compound's structure can be represented as follows:
This structure incorporates a triazole moiety known for various biological activities.
Antibacterial Activity
Research indicates that derivatives of triazole compounds exhibit notable antibacterial properties. For instance, similar compounds have shown moderate to strong activity against various bacterial strains. In one study, synthesized triazole derivatives demonstrated significant inhibition against Salmonella typhi and Bacillus subtilis, with some compounds achieving IC50 values in the low micromolar range (IC50 < 10 µM) .
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer effects. Compounds containing the triazole ring have been reported to exhibit cytotoxic activity against several cancer cell lines. For example, a related triazole compound demonstrated an IC50 of 6.2 µM against colon carcinoma HCT-116 cells . This suggests that this compound may also possess similar anticancer properties.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in various studies. Triazole derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and urease. For instance, some triazole-based compounds have shown strong inhibitory activity against urease with IC50 values significantly lower than standard inhibitors . This suggests that this compound could be a promising candidate for further research in enzyme inhibition.
Study 1: Antibacterial Screening
A recent study synthesized several triazole derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that certain derivatives exhibited strong activity against Bacillus subtilis, with IC50 values ranging from 1.13 µM to 6.28 µM . This highlights the potential of triazole-containing compounds in developing new antibacterial agents.
Study 2: Cytotoxicity Evaluation
In another investigation focusing on anticancer properties, a series of triazole derivatives were tested against human breast cancer cell lines (MCF-7). One compound showed an IC50 value of 27.3 µM against T47D cells . These findings suggest that this compound may also exhibit similar cytotoxic effects.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
